schisandrin A

描述

五味子甲素是一种生物活性木脂素化合物,存在于传统药用植物五味子(Schisandra chinensis (Turcz.) Baill.)的果实中。 该化合物以其多样的药理特性而闻名,包括镇静、催眠、抗衰老、抗氧化和免疫调节作用 。 五味子甲素因其潜在的治疗益处而得到广泛的研究,特别是在治疗肝病和其在中药中的作用方面 .

准备方法

合成路线和反应条件: 五味子甲素的合成涉及多个步骤,包括从五味子果实中提取该化合物。 提取过程通常涉及使用有机溶剂(如乙醇或甲醇)来分离木脂素化合物 。 然后使用色谱技术纯化提取的化合物以获得纯五味子甲素 .

工业生产方法: 五味子甲素的工业生产主要依赖于上述提取和纯化过程。 大规模提取涉及使用先进的色谱方法以确保化合物的产率高和纯度高 。 工业生产过程经过优化,以满足制药和营养保健品应用对五味子甲素的需求 .

化学反应分析

反应类型: 五味子甲素会发生各种化学反应,包括氧化、还原和取代反应 。 这些反应对于改变化合物的结构以增强其药理特性或研究其在不同条件下的行为至关重要 .

常见试剂和条件: 涉及五味子甲素的反应中使用的常见试剂包括氧化剂(如过氧化氢)和还原剂(如硼氢化钠) 。 这些反应通常在受控条件下进行,包括特定的温度和pH值,以确保预期的结果 .

形成的主要产物: 五味子甲素反应形成的主要产物取决于反应类型和使用的试剂。 例如,氧化反应可能会产生五味子甲素的氧化衍生物,而还原反应可能会产生化合物的还原形式 .

科学研究应用

作用机制

相似化合物的比较

生物活性

Schisandrin A (Sch A), a prominent dibenzocyclooctadiene lignan derived from the fruit of Schisandra chinensis, has garnered significant attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It exhibits antioxidant, anti-inflammatory, and cytoprotective properties. The mechanisms through which Sch A exerts its effects include:

- Antioxidant Activity : Sch A reduces oxidative stress by enhancing the activity of antioxidant enzymes and decreasing reactive oxygen species (ROS) levels. For example, it was shown to significantly lower intracellular ROS and nitrogen oxidative species in HT-29 cells exposed to deoxynivalenol (DON) .

- Anti-inflammatory Effects : Sch A inhibits the expression of pro-inflammatory cytokines such as interleukin-8 and cyclooxygenase-2 (COX-2). This is mediated through the downregulation of nuclear factor-kappa B (NF-κB) signaling pathways .

- Cytoprotection : In models of oxidative stress-induced cell injury, Sch A has been reported to decrease cell apoptosis and necrosis while enhancing cell viability .

In Vitro Studies

- Cytoprotective Role Against DON-Induced Toxicity :

- Neuroprotective Effects :

- Anti-inflammatory Mechanisms :

In Vivo Studies

- Muscle Strength Improvement :

- Hepatoprotective Effects :

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Neuroprotection in Alzheimer’s Disease Models : In rodent models infused with amyloid-beta, Sch A has been shown to ameliorate oxidative stress and neuronal dysfunction by inhibiting RAGE/NF-κB pathways .

- Cancer Therapeutics : Preliminary studies suggest that Sch A may have anti-cancer properties through the induction of apoptosis in cancer cell lines, although further research is required to elucidate its efficacy in clinical settings.

属性

IUPAC Name |

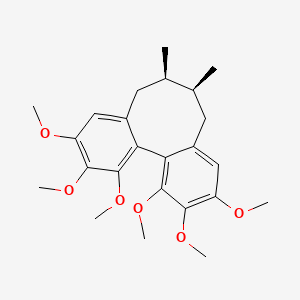

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFTTRHGBKKEI-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219222 | |

| Record name | (-)-Deoxyschizandrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-38-7, 69176-53-0 | |

| Record name | Schizandrin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Deoxyschizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Deoxyschizandrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANDRIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Deoxyschizandrin?

A1: While Deoxyschizandrin exhibits interactions with various targets, a prominent one is the arachidonate 5-lipoxygenase (ALOX5) enzyme. [] It also demonstrates significant interaction with liver uptake transporters OATP1B1 and OATP1B3. []

Q2: How does Deoxyschizandrin affect the ALOX5 pathway in bladder cancer cells?

A2: Deoxyschizandrin downregulates ALOX5 expression in bladder cancer cells, subsequently inhibiting the PI3K-AKT signaling pathway. This inhibition contributes to the suppression of cell proliferation, migration, and invasion. []

Q3: How does Deoxyschizandrin impact the NLRP3 inflammasome?

A3: Deoxyschizandrin has been shown to inhibit the activation of the NLRP3 inflammasome induced by nigericin and ATP in bone marrow-derived macrophages. This inhibitory effect is linked to the suppression of pro-caspase-1 cleavage, ultimately reducing IL-1β secretion. []

Q4: Does Deoxyschizandrin influence the NF-κB pathway?

A4: Studies suggest that the inhibitory action of Deoxyschizandrin on the NLRP3 inflammasome is not dependent on the NF-κB pathway. []

Q5: What is the molecular formula and weight of Deoxyschizandrin?

A5: The molecular formula of Deoxyschizandrin is C23H28O6, and its molecular weight is 396.47 g/mol. (Information derived from chemical structure databases).

Q6: Is there any spectroscopic data available for Deoxyschizandrin?

A6: Yes, several studies have used techniques like HPLC, NMR, and MS to characterize Deoxyschizandrin. For instance, ¹H-NMR (300MHz) and IR spectroscopy were employed to identify Deoxyschizandrin isolated from Schisandra chinensis. []

Q7: Are there studies on the stability of Deoxyschizandrin under various conditions?

A7: While specific stability studies are not detailed in the provided abstracts, research on analytical methods frequently mentions using specific HPLC conditions and extraction procedures to ensure accurate quantification of Deoxyschizandrin, implying a degree of stability under those circumstances. [, , , , ]

Q8: How is Deoxyschizandrin absorbed and metabolized in the body?

A8: Research indicates that Deoxyschizandrin is primarily metabolized by the cytochrome P450 (CYP3A4) enzyme in the liver. [] A pharmacokinetic study using Schisandra chinensis oil in rats found that Deoxyschizandrin reached its peak plasma concentration (Cmax) at 5.33 hours (tmax) after oral administration. []

Q9: Does Deoxyschizandrin interact with drug transporters?

A9: Yes, Deoxyschizandrin exhibits a strong affinity for the liver uptake transporter OATP1B1. It can also promote the uptake of statins, such as atorvastatin and rosuvastatin, mediated by OATP1B1. []

Q10: What are the anticancer effects of Deoxyschizandrin?

A10: In vitro studies demonstrate that Deoxyschizandrin inhibits the proliferation, migration, and invasion of various cancer cell lines, including bladder cancer [] and ovarian cancer cells. [] It can also restore the sensitivity of gastric cancer cells to 5-fluorouracil by promoting ferroptosis. []

Q11: How does Deoxyschizandrin affect ulcerative colitis?

A11: In a mouse model of ulcerative colitis induced by dextran sulfate sodium (DSS), Deoxyschizandrin effectively reduced inflammation, suppressed CD4 T cell infiltration, and inhibited apoptosis in the colon. []

Q12: Are there any clinical studies on the efficacy of Deoxyschizandrin?

A12: One clinical study investigated the influence of Deoxyschizandrin on the blood concentration of tacrolimus (FK506) in patients post-liver transplantation. The study found that patients receiving Deoxyschizandrin had significantly higher FK506 blood concentrations one week post-transplantation compared to those who did not receive Deoxyschizandrin. []

Q13: Is Deoxyschizandrin safe for human consumption?

A13: While Deoxyschizandrin exhibits various pharmacological activities, comprehensive toxicity studies are limited. It is crucial to consult a healthcare professional before using any products containing Deoxyschizandrin.

Q14: Which analytical techniques are commonly used to quantify Deoxyschizandrin?

A14: High-performance liquid chromatography (HPLC) coupled with various detectors like UV [, , , , ] or DAD [] is predominantly used for Deoxyschizandrin quantification. Other techniques like TLC-scanning [], capillary electrophoresis [], and GC [] have also been employed.

Q15: Are there validated methods for Deoxyschizandrin analysis?

A15: Several studies emphasize the validation of their analytical methods for Deoxyschizandrin determination, confirming accuracy, precision, and specificity. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。